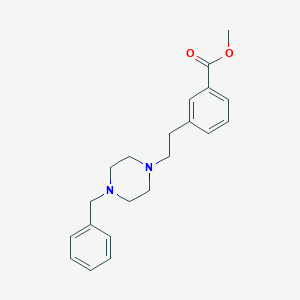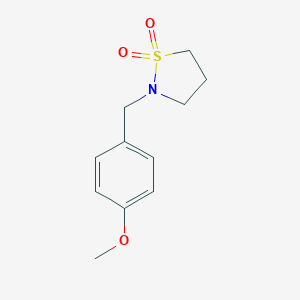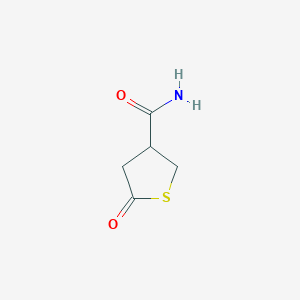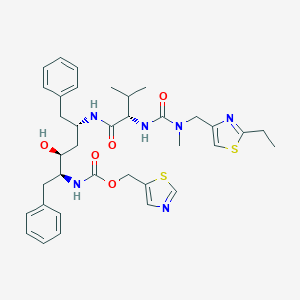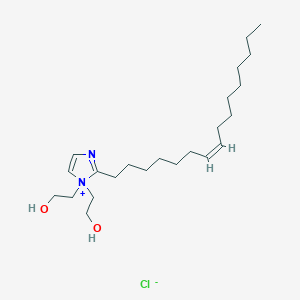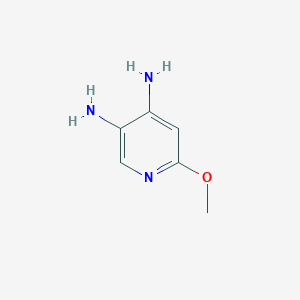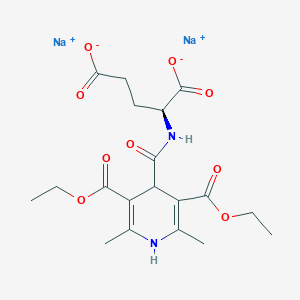
Glutapyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutapyrone is a naturally occurring compound that has been found to have various biological activities. It is a member of the pyrone family and is derived from the amino acid glutamic acid. Glutapyrone has been found to have potential applications in scientific research due to its ability to interact with various biological systems.
Mécanisme D'action
Glutapyrone exerts its biological effects through various mechanisms of action. It has been found to interact with various enzymes and receptors in the body, including the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Glutapyrone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation, and improve the function of the immune system. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Glutapyrone has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to obtain and study. Additionally, it has been found to have low toxicity and minimal side effects, which make it a safer alternative to other compounds. However, one limitation of using glutapyrone in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on glutapyrone. One area of focus is the development of new synthesis methods that can produce glutapyrone in larger quantities. Additionally, further research is needed to fully understand the mechanisms of action of glutapyrone and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the long-term effects of glutapyrone on human health and to assess its safety as a potential therapeutic agent.
Conclusion:
Glutapyrone is a naturally occurring compound that has been found to have various biological activities. It has potential applications in scientific research, particularly in the fields of medicine and biotechnology. Further research is needed to fully understand the mechanisms of action of glutapyrone and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Glutapyrone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to produce glutapyrone, while biotransformation involves the use of microorganisms to convert other compounds into glutapyrone.
Applications De Recherche Scientifique
Glutapyrone has been found to have potential applications in scientific research, particularly in the fields of medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
125387-12-4 |
|---|---|
Nom du produit |
Glutapyrone |
Formule moléculaire |
C19H24N2Na2O9 |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |
Clé InChI |
PCVRFKNYANFYRA-IDMXKUIJSA-L |
SMILES isomérique |
CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Synonymes |
2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



